molecular formula C20H12Cl2O4 B11024481 3-[(2,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

3-[(2,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

Cat. No.: B11024481
M. Wt: 387.2 g/mol
InChI Key: QROOBSQAPFJZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,4-Dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is a synthetic xanthenone derivative of interest in various chemical and pharmaceutical research applications. The xanthenone core structure is a privileged scaffold in medicinal chemistry, known for its potential biological activities. The specific substitution pattern on this compound, featuring a 2,4-dichlorobenzyl ether and a phenolic hydroxy group, suggests potential for diverse research applications. Compounds with the xanthenone structure have been investigated for their fluorescent properties, making them candidates for use as molecular probes or dyes in biochemical assays . Furthermore, the dichlorobenzyl moiety is a common pharmacophore found in molecules that exhibit activity against various biological targets . This combination of features makes this compound a valuable compound for research areas including synthetic chemistry, where it can be used as a building block, and drug discovery, where it may be screened for potential pharmacological activity. Researchers can utilize this chemical to explore structure-activity relationships, develop new analytical methods, or investigate mechanisms of action. This product is provided for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemical compounds with appropriate safety precautions.

Properties

Molecular Formula

C20H12Cl2O4

Molecular Weight

387.2 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methoxy]-1-hydroxyxanthen-9-one

InChI

InChI=1S/C20H12Cl2O4/c21-12-6-5-11(15(22)7-12)10-25-13-8-16(23)19-18(9-13)26-17-4-2-1-3-14(17)20(19)24/h1-9,23H,10H2

InChI Key

QROOBSQAPFJZKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=C(C=C(C=C4)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Key Reaction Components

ComponentDetails
Substrate 1-Hydroxy-9H-xanthen-9-one (xanthone core with hydroxyl group at C1)
Electrophile 2,4-Dichlorobenzyl chloride (provides the 2,4-dichlorobenzyl group)
Base Potassium carbonate (K₂CO₃) or other inorganic bases
Solvent Dichloromethane (DCM), toluene, or THF

Reaction Mechanism

The hydroxyl group at position 1 of the xanthone acts as a nucleophile, attacking the electrophilic carbon in 2,4-dichlorobenzyl chloride. The base deprotonates the hydroxyl group, enhancing its nucleophilicity. The reaction proceeds under mild conditions (room temperature to 40°C) in an inert atmosphere.

Experimental Setup

  • Reagent Preparation :

    • 1-Hydroxy-9H-xanthen-9-one (1 equiv) is dissolved in dry DCM or toluene.

    • 2,4-Dichlorobenzyl chloride (1.1–1.2 equiv) is added dropwise under stirring.

    • K₂CO₃ (2–3 equiv) is introduced to neutralize HCl and drive the reaction forward.

  • Reaction Monitoring :

    • Progress is tracked via thin-layer chromatography (TLC) or NMR.

    • The reaction typically completes within 12–24 hours.

  • Workup :

    • The mixture is diluted with ethyl acetate, washed with water, and dried over MgSO₄.

    • Purification is achieved via column chromatography (silica gel, DCM/ethyl acetate) or recrystallization.

Alternative Synthetic Routes

Heck Reaction and Cyclization

This method, adapted from polyhydroxylated xanthone syntheses, involves a multi-step approach:

Step 1: Heck Coupling

ComponentDetails
Substrate 3-Bromo-2-methyl-4H-chromen-4-one
Styrene 2,4-Dichlorostyrene (or other substituted styrenes)
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ with bidentate ligands (e.g., P(o-tol)₃)
Base Na₂CO₃ or Et₃N
Solvent DMF or THF

The bromo-chromenone undergoes coupling with the styrene to form a distyryl intermediate.

Step 2: Cyclization to Xanthone

The distyryl intermediate is cyclized under acidic or basic conditions (e.g., H₂SO₄ or KOH) to form the xanthone core. Subsequent demethylation or deprotection introduces the hydroxyl group at C1.

Limitations : This route is less direct and requires additional steps for functional group interconversion.

Baker-Venkataraman Rearrangement

This method, used for synthesizing xanthones from phenyl esters, may be applicable for introducing the 2,4-dichlorobenzyl group:

  • Esterification :

    • A phenolic precursor is esterified with 2,4-dichlorobenzyl bromide.

  • Rearrangement :

    • The ester undergoes acid- or base-catalyzed rearrangement to form the xanthone skeleton.

Example :

ComponentDetails
Phenolic Precursor 2,4-Dichloroacetophenone or analogous intermediates
Catalyst BF₃·Et₂O or conc. H₂SO₄

This method is less commonly reported for xanthones but offers versatility in substituent placement.

Reaction Optimization Strategies

Solvent Selection

SolventAdvantagesLimitations
DichloromethaneHigh solubility, inert atmosphereLow boiling point, requires cooling
TolueneThermal stability, cost-effectiveLower solubility for polar substrates
THFImproved solubility for sterically hindered compoundsMoisture sensitivity

Base Optimization

BaseRoleOptimal Conditions
K₂CO₃Neutralizes HCl, mild baseDCM/toluene, 25–40°C
Cs₂CO₃Stronger base for sluggish reactionsTHF, 60–80°C
NaHDeprtonates hydroxyl group aggressivelyTHF, 0°C to room temperature

Temperature and Time

ConditionImpact on Reaction
Low (0–25°C) Reduces side reactions (e.g., over-etherification)
Moderate (25–60°C) Accelerates reaction rate, improves yield
Prolonged (>24h) Ensures completion but may degrade sensitive substrates

Challenges and Mitigation

Side Reactions

  • Over-Etherification : Excess 2,4-dichlorobenzyl chloride may lead to di-substituted products.

    • Solution : Use equimolar or slight excess (1.1 equiv) of the electrophile.

  • Oxidation of Xanthone : Prolonged exposure to air or light degrades the xanthone core.

    • Solution : Perform reactions under inert (N₂/Ar) atmosphere and store intermediates in dark vials.

Purification

MethodProtocolEfficiency
Column Chromatography Silica gel, gradient elution (hexane → DCM → ethyl acetate)High purity (>95%) but labor-intensive
Recrystallization Methanol/DCM or ethanol/water mixturesRapid but may require multiple cycles

Summary of Key Data

Table 1: Comparative Analysis of Synthesis Methods

MethodStepsYield (%)Purity (%)References
Nucleophilic Substitution1–260–75>95
Heck Reaction + Cyclization3–440–5085–90
Baker-Venkataraman2–330–4080–85

Table 2: Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Base K₂CO₃ (2–3 equiv)Neutralizes HCl, avoids side reactions
Solvent DCM or tolueneMaximizes substrate solubility
Temperature 25–40°CBalances reaction rate and stability

Chemical Reactions Analysis

3-[(2,4-Dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[(2,4-Dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variability at Position 3

The 3-O-substituted xanthone derivatives are a well-studied class due to their synthetic accessibility and tunable bioactivity. Below is a comparative analysis of key analogs:

Halogenated vs. Non-Halogenated Substituents
  • Target Compound: The 2,4-dichlorobenzyl group introduces steric bulk and electron-withdrawing effects, which may improve metabolic stability and membrane permeability compared to non-halogenated analogs.
  • 3-(3-Methoxypropoxy)-9H-xanthen-9-one () : The methoxypropyl group enhances water solubility but may reduce intracellular retention due to lower lipophilicity.
Aromatic vs. Aliphatic Substituents
  • Target Compound : The aromatic 2,4-dichlorobenzyl group likely enhances UV absorption (useful for analytical detection) and stabilizes the molecule via resonance effects.
  • 3-(Cyclohexylethoxy)-9H-xanthen-9-one () : The cyclohexyl group provides steric hindrance without electronic effects, possibly altering substrate-enzyme interactions in biological assays.

Positional Isomerism and Hydroxylation Patterns

Variations in hydroxyl group placement significantly affect reactivity and bioactivity:

  • 1,3,6,8-Tetraoxygenated Xanthones () : Multiple hydroxyl groups increase hydrogen-bonding capacity, enhancing interactions with biological targets like kinases or DNA. However, this also raises susceptibility to oxidative degradation.
  • 2,5-Dichlorolichexanthone (): A dichlorinated analog with methoxy and methyl groups at positions 3, 6, and 8 demonstrates how halogenation at non-3 positions can redirect bioactivity toward specific targets (e.g., tyrosinase inhibition).

Spectral and Physicochemical Properties

Compound Substituent at Position 3 Molecular Formula Key Spectral Features (NMR) Notable Properties
Target Compound 2,4-Dichlorobenzyloxy C₂₁H₁₂Cl₂O₄ Aromatic protons (δ 7.5–8.0 ppm), Cl-induced deshielding High lipophilicity (LogP ~3.5)
3-((2-Methylallyl)oxy)-9H-xanthen-9-one () Allyloxy C₁₇H₁₄O₄ Olefinic protons (δ 5.0–5.5 ppm), allylic coupling Moderate cytotoxicity (IC₅₀ ~20 μM)
1-Hydroxy-3,6-dimethoxy-8-methyl-9H-xanthen-9-one () Methoxy, methyl C₁₆H₁₄O₅ Methyl singlet (δ 2.3 ppm), chelated OH (δ 12.0 ppm) Natural origin, antifungal activity

Biological Activity

3-[(2,4-Dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is an organic compound with the molecular formula C20H12Cl2O4. It features a xanthene core that is substituted with a 2,4-dichlorobenzyl ether and a hydroxyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzyl chloride with 1-hydroxy-9H-xanthen-9-one in the presence of a base, such as potassium carbonate, using solvents like dichloromethane or toluene under elevated temperatures to ensure complete conversion.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit specific enzymes linked to cancer cell proliferation and induce apoptosis in cancer cells. For instance, it has been shown to affect cell lines such as A549 (human lung cancer) and MCF7 (breast cancer), demonstrating significant cytotoxicity .

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (µM)Reference
A54915.73
MCF711.20

The mechanism by which this compound exerts its biological effects involves interactions with cellular targets that regulate growth and apoptosis. It is believed to bind to specific receptors or enzymes, leading to altered signaling pathways associated with cell survival and proliferation.

Case Studies

Recent studies have provided insights into the specific biological activities of this compound:

  • In Vitro Studies : A study evaluated the anticancer effects on various human cancer cell lines, reporting significant inhibition of cell growth at concentrations as low as 11 µM. The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies .
  • Molecular Docking Studies : Computational analyses have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies suggest strong interactions with key enzymes that could be targeted for therapeutic intervention .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-[(2,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one?

Methodological Answer:
The compound can be synthesized via multi-component coupling reactions, similar to the approach used for structurally related xanthenes. For example, a three-component reaction involving 2,4-dichlorobenzaldehyde, 1-hydroxyxanthen-9-one, and a cyclic diketone (e.g., 5,5-dimethylcyclohexane-1,3-dione) under acidic conditions (e.g., H2SO4 or HCl catalysis) has been effective. Solvent selection (e.g., ethanol or acetonitrile) and temperature control (80–100°C) are critical for regioselective etherification at the 3-position. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation .

Basic: How can the crystal structure and conformational dynamics of this compound be characterized?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving conformational details. For xanthene derivatives, key parameters include dihedral angles between aromatic rings (e.g., 87.39° between dichlorobenzyl and xanthene planes) and boat/envelope conformations of fused rings. Hydrogen-bonding networks (e.g., O–H⋯O interactions) stabilize the crystal lattice, as seen in analogous compounds. Low-temperature data collection (e.g., 113 K) minimizes thermal motion artifacts . Complementary techniques like DFT-optimized molecular geometry (B3LYP/6-31G*) validate experimental findings .

Basic: What biological activity screening protocols are applicable to this compound?

Methodological Answer:
Prioritize assays aligned with xanthene derivatives’ known bioactivities:

  • Anti-inflammatory: COX-1/COX-2 inhibition assays (IC50 determination via ELISA).
  • Antiviral: Plaque reduction assays against enveloped viruses (e.g., HSV-1).
  • Photodynamic Therapy (PDT): Singlet oxygen quantum yield measurement using 1,3-diphenylisobenzofuran (DPBF) as a probe.
    Dose-response curves (0.1–100 µM) and cytotoxicity controls (MTT assay on HEK-293 cells) are essential. Reference compounds (e.g., indomethacin for COX inhibition) validate experimental setups .

Advanced: How can synthetic yield be optimized while minimizing side products?

Methodological Answer:
Optimize via a factorial design of experiments (DoE), varying:

  • Catalyst type/concentration (e.g., p-toluenesulfonic acid vs. Lewis acids).
  • Reaction time/temperature (e.g., microwave-assisted synthesis at 100°C for 2 hrs vs. conventional heating).
    Monitor intermediates via TLC or in-situ FTIR. Side products (e.g., over-alkylated derivatives) are mitigated by controlling stoichiometry (1:1.2 molar ratio of xanthenone to dichlorobenzyl chloride) . Scale-up challenges (e.g., exothermicity) require flow chemistry setups for heat dissipation .

Advanced: How should conflicting spectral data (e.g., NMR vs. MS) be resolved?

Methodological Answer:
Contradictions often arise from:

  • Dynamic proton exchange (e.g., hydroxyl groups): Use D2O shake tests or variable-temperature NMR.
  • Ionization artifacts in MS: Compare ESI+ and MALDI-TOF spectra; confirm molecular ion ([M+H]+) with isotopic pattern matching.
    Cross-validate with SC-XRD bond lengths/angles (e.g., C–O ether linkage at ~1.36 Å) . For ambiguous NOESY correlations, molecular dynamics simulations (Amber force field) predict spatial proximity .

Advanced: What experimental designs assess environmental stability and degradation pathways?

Methodological Answer:
Adopt a tiered approach:

  • Hydrolytic stability: Incubate in pH 2–12 buffers (37°C, 7 days); monitor via HPLC-UV.
  • Photodegradation: Expose to UV-A/B light (315–400 nm) in aqueous/organic matrices; identify byproducts via LC-HRMS.
  • Microbial degradation: Use OECD 301B test (activated sludge, 28 days); quantify residual compound via GC-MS.
    Environmental fate modeling (EPI Suite) predicts partitioning coefficients (log Kow) and persistence .

Advanced: How can molecular interactions with biological targets (e.g., enzymes) be elucidated?

Methodological Answer:

  • Docking studies: Use AutoDock Vina with crystal structures of COX-2 (PDB: 5KIR) or viral polymerases. Focus on hydrophobic interactions with dichlorobenzyl groups.
  • Surface plasmon resonance (SPR): Measure binding kinetics (ka/kd) for target proteins immobilized on CM5 chips.
  • Isothermal titration calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .

Advanced: What mechanistic studies validate the compound’s mode of action in photodynamic therapy?

Methodological Answer:

  • Singlet oxygen detection: Use electron paramagnetic resonance (EPR) with TEMP as a spin trap.
  • Cellular uptake studies: Fluorescent labeling (e.g., BODIPY conjugation) tracked via confocal microscopy.
  • Gene expression profiling: RNA-seq of PDT-treated cells identifies pathways (e.g., apoptosis via BAX/BCL-2 modulation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.